molecular formula C18H15FN2O2 B4237987 N-(2-fluorobenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

N-(2-fluorobenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B4237987
M. Wt: 310.3 g/mol
InChI Key: SXPXQRCTUZMFPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorobenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, also known as ML351, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in 2012 by a team of researchers at the University of Michigan, and since then, it has been the subject of several scientific studies.

Mechanism of Action

N-(2-fluorobenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide works by inhibiting the activity of beta-secretase, which is responsible for cleaving the amyloid precursor protein (APP) to produce amyloid beta. By inhibiting this enzyme, N-(2-fluorobenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is able to reduce the production of amyloid beta, which is thought to be a key factor in the development of Alzheimer's disease.
Biochemical and Physiological Effects
N-(2-fluorobenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit beta-secretase, studies have also shown that N-(2-fluorobenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is able to cross the blood-brain barrier, which is essential for any potential Alzheimer's treatment. Furthermore, N-(2-fluorobenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has been shown to have a high level of selectivity for beta-secretase, meaning that it is unlikely to have off-target effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-fluorobenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide for lab experiments is its high level of selectivity for beta-secretase. This means that it is unlikely to have off-target effects, which is important for any potential therapeutic application. However, one limitation of N-(2-fluorobenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is that it has a relatively short half-life, which may limit its effectiveness as a therapeutic agent.

Future Directions

There are several potential future directions for research on N-(2-fluorobenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide. One area of interest is the development of more potent analogs of N-(2-fluorobenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide that may have improved therapeutic properties. Another potential direction is the use of N-(2-fluorobenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide as a tool for studying the role of beta-secretase in Alzheimer's disease and other neurodegenerative disorders. Finally, there is also the potential for N-(2-fluorobenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide to be used as a diagnostic tool for Alzheimer's disease, as it may be able to detect changes in beta-secretase activity in the brains of patients.

Scientific Research Applications

N-(2-fluorobenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has been the subject of several scientific studies due to its potential therapeutic applications. One of the main areas of research has been its potential as a treatment for Alzheimer's disease. Studies have shown that N-(2-fluorobenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is able to inhibit the activity of beta-secretase, an enzyme that is involved in the production of amyloid beta, a protein that is known to accumulate in the brains of Alzheimer's patients.

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2/c1-11-16(13-7-3-5-9-15(13)21-11)17(22)18(23)20-10-12-6-2-4-8-14(12)19/h2-9,21H,10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPXQRCTUZMFPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-fluorobenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Reactant of Route 2
Reactant of Route 2
N-(2-fluorobenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Reactant of Route 3
Reactant of Route 3
N-(2-fluorobenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Reactant of Route 4
Reactant of Route 4
N-(2-fluorobenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Reactant of Route 5
Reactant of Route 5
N-(2-fluorobenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Reactant of Route 6
N-(2-fluorobenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.